molecular formula C4H8BrN B1501090 (S)-3-Bromopyrrolidine CAS No. 99520-93-1

(S)-3-Bromopyrrolidine

Cat. No. B1501090
CAS RN: 99520-93-1
M. Wt: 150.02 g/mol
InChI Key: UKYCQJXBNJJMDX-BYPYZUCNSA-N
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Description

Synthesis Analysis

This involves understanding the methods and conditions under which the compound can be synthesized. It includes the reactants, catalysts, temperature, pressure, and other conditions required for the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc., of the compound .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. In the context of drugs, it refers to how the drug produces its effect in the body .

Safety and Hazards

This involves understanding the safety measures to be taken while handling the compound and the potential hazards it can cause. It includes toxicity, flammability, environmental impact, etc .

Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future research .

properties

IUPAC Name

(3S)-3-bromopyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYCQJXBNJJMDX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666994
Record name (3S)-3-Bromopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99520-93-1
Record name (3S)-3-Bromopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Bromopyrrolidine
Reactant of Route 2
(S)-3-Bromopyrrolidine
Reactant of Route 3
(S)-3-Bromopyrrolidine
Reactant of Route 4
(S)-3-Bromopyrrolidine
Reactant of Route 5
(S)-3-Bromopyrrolidine
Reactant of Route 6
(S)-3-Bromopyrrolidine

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